![molecular formula C13H8ClNOS B2890836 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one CAS No. 960289-27-4](/img/structure/B2890836.png)
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one
Overview
Description
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the late 1990s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP-47,497 has been used in scientific research to study the endocannabinoid system and its effects on the body.
Mechanism of Action
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of a complex signaling system that regulates many physiological processes. When 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one binds to these receptors, it activates a series of biochemical reactions that can have a wide range of effects on the body.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic (pain-relieving), anti-inflammatory, and anti-tumor properties. It has also been shown to have effects on mood, appetite, and immune function. These effects are mediated by the endocannabinoid system, and are the subject of ongoing research.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This makes it easier to study and manipulate than natural cannabinoids, which are often present in low concentrations in cannabis. However, 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one also has some limitations. It is a potent psychoactive compound, which means that it can have significant effects on the behavior and physiology of experimental animals. This can make it difficult to interpret the results of experiments, and to extrapolate these results to humans.
Future Directions
There are many future directions for research on 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one and synthetic cannabinoids in general. One area of interest is the development of new drugs that target the endocannabinoid system. These drugs could be used to treat a wide range of conditions, including pain, inflammation, and cancer. Another area of interest is the study of the effects of synthetic cannabinoids on the brain and behavior. This research could help to shed light on the mechanisms underlying drug addiction and other psychiatric disorders. Finally, there is a need for more research on the safety and toxicity of synthetic cannabinoids, particularly in light of the recent rise in their recreational use.
Scientific Research Applications
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one has been used in scientific research to study the endocannabinoid system and its effects on the body. The endocannabinoid system is a complex system of receptors and neurotransmitters that is involved in many physiological processes, including pain sensation, mood, appetite, and immune function. 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one has been used to study the effects of cannabinoids on these processes, and to develop new drugs that target the endocannabinoid system.
properties
IUPAC Name |
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-10-3-1-8(2-4-10)11-7-9-5-6-15-13(16)12(9)17-11/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYGGUSKVPGNOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.